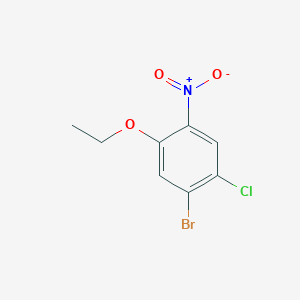

1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene

Description

Propriétés

IUPAC Name |

1-bromo-2-chloro-5-ethoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO3/c1-2-14-8-3-5(9)6(10)4-7(8)11(12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUYNYJGMFTJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201260019 | |

| Record name | Benzene, 1-bromo-2-chloro-5-ethoxy-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201260019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393442-06-2 | |

| Record name | Benzene, 1-bromo-2-chloro-5-ethoxy-4-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-2-chloro-5-ethoxy-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201260019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Halogenation and Nitration Sequence

Nitration of Brominated Aromatic Precursors : Starting from 3-bromoacetophenone, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid at low temperature (0 °C to room temperature), yielding 1-(5-bromo-2-nitrophenyl)ethan-1-one with approximately 64% yield. This step introduces the nitro group at the 4-position relative to the bromo substituent.

Bromination : Bromination of nitro-substituted intermediates can be achieved using bromine or N-bromosuccinimide (NBS) in organic solvents such as dichloromethane or acetic acid at room temperature. This step ensures the selective introduction of bromine at the 5-position of the benzene ring.

Etherification (Introduction of Ethoxy Group)

The ethoxy substituent is introduced via reaction with phenetole (4-ethoxybenzene) or ethyl alcohol derivatives in the presence of Lewis acids such as zinc chloride or aluminum trichloride. The reaction is typically conducted in organic solvents including phenetole itself, nitrobenzene, cyclohexane, dichloromethane, or chloroform.

Optimal conditions involve molar ratios of the halogenated intermediate to phenetole ranging from 1:1 to 1:30, with a preferred ratio of 1:5. Zinc chloride is used in a molar ratio of 1:0.1 to 1:10 relative to the halogenated intermediate, with 1:1 to 1:2 being optimal. The reaction temperature is maintained between 0°C and 100°C, with 75°C being most effective. Reaction times vary from 1 to 24 hours depending on scale and conditions.

Purification Techniques

The crude product after etherification is purified by dissolving in solvents such as petroleum ether, dichloromethane, ethyl acetate, cyclohexane, or n-hexane, followed by addition of alcohols like ethanol, methanol, isopropanol, or n-butanol to precipitate the product.

Filtration of the resulting solid yields high-purity 1-bromo-2-chloro-5-ethoxy-4-nitrobenzene or its closely related ethers.

Reaction Parameters Summary

Research Findings and Optimization Notes

Avoidance of acetonitrile as a solvent during reduction steps is critical to prevent formation of N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine impurities, which complicate purification.

The molar ratios of reagents and choice of Lewis acid significantly impact yield and purity; zinc chloride and aluminum trichloride are preferred catalysts for etherification.

Reaction temperatures above 75°C during reduction can lead to unwanted side reactions and impurities.

Use of mixed solvents such as phenetole with chloroform or dichloromethane improves solubility and reaction efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups.

Reduction Reactions: The nitro group can be reduced to an amino group.

Oxidation Reactions: The ethoxy group can be oxidized to form different products.

Common Reagents and Conditions

Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of derivatives with different functional groups.

Reduction: Formation of 1-bromo-2-chloro-5-ethoxy-4-aminobenzene.

Oxidation: Formation of carboxylic acids or aldehydes depending on the conditions.

Applications De Recherche Scientifique

Scientific Research Applications

-

Intermediate in Pharmaceutical Synthesis

- 1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of dapagliflozin, a medication used for managing type 2 diabetes mellitus. The compound acts as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients (APIs) .

-

Organic Synthesis

- The compound is employed in organic synthesis due to its reactive halogen substituents, which facilitate nucleophilic substitution reactions. This property allows for the introduction of various functional groups, making it a versatile building block in the synthesis of more complex organic molecules .

- Dyes and Pigments

- Pesticide Development

-

Synthesis of Dapagliflozin

- A study highlighted the synthetic pathway involving 1-bromo-2-chloro-5-ethoxy-4-nitrobenzene as a key intermediate for dapagliflozin production. The efficient transformation processes were documented, showcasing the compound's role in yielding high-purity final products suitable for pharmaceutical applications .

- Development of Novel Agrochemicals

- Azo Dye Synthesis

Mécanisme D'action

The mechanism of action of 1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo electrophilic aromatic substitution, where the nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical synthesis processes .

Comparaison Avec Des Composés Similaires

Table 1: Substituent Comparison

Key Insights:

- Ethoxy vs.

- Halogen Variations : Replacing chlorine with fluorine (e.g., ) introduces stronger electron-withdrawing effects, altering reactivity in Suzuki couplings .

- Nitro Position : In 3-bromo-4-chloronitrobenzene , the nitro group at position 1 reduces para-directing effects compared to the target compound’s nitro at position 3.

Physicochemical Properties

Table 2: Property Comparison

Key Insights:

Table 3: Hazard Comparison

*Inferred from structural analogues .

Activité Biologique

1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene is an aromatic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological interactions, mechanisms of action, and relevant case studies, highlighting its significance in pharmacological research.

Chemical Structure and Properties

The chemical formula of 1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene is CHBrClNO. The presence of bromine, chlorine, and nitro groups contributes to its reactivity and biological activity. The ethoxy group enhances its lipophilicity, which may influence its interaction with biological membranes.

The biological activity of 1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene is primarily attributed to its ability to interact with various enzymes and receptors. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may exert cytotoxic effects. Additionally, the halogen substituents can enhance the compound's binding affinity to target proteins, influencing pathways involved in cell signaling and apoptosis.

Biological Activity Overview

Research indicates that 1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The nitro group plays a crucial role in these mechanisms by generating reactive oxygen species (ROS).

Case Studies

Several studies have investigated the biological effects of 1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene:

- Antimicrobial Efficacy : A study published in Molecules examined the antimicrobial properties of various halogenated compounds, including 1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene. Results indicated that this compound exhibited substantial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL .

- Cytotoxicity in Cancer Cells : Research conducted by Zhang et al. evaluated the cytotoxic effects of various nitro-substituted benzene derivatives on human cancer cell lines. The study reported that 1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene induced significant apoptosis in breast cancer cells at concentrations above 10 µM .

- Mechanistic Insights : A computational study explored the binding interactions between 1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene and key enzymes involved in cancer metabolism. Molecular docking simulations suggested a strong binding affinity to topoisomerase II, indicating a potential mechanism for its anticancer activity .

Comparative Analysis

To further understand the biological activity of 1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Antibacterial Activity | Anticancer Activity | Notable Mechanism |

|---|---|---|---|

| 1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene | Moderate | Significant | Induces ROS production |

| 1-Bromo-2-chloro-4-nitrophenol | High | Moderate | Inhibits cell membrane integrity |

| 1-Chloro-2-bromo-5-methoxybenzoate | Low | Significant | Alters metabolic pathways |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-bromo-2-chloro-5-ethoxy-4-nitrobenzene, and how can competing side reactions be minimized?

- Methodological Answer : The synthesis typically involves sequential halogenation and nitration of a substituted benzene ring. To minimize side reactions (e.g., over-nitration or undesired halogen displacement):

- Use low temperatures (0–5°C) during nitration to control reaction kinetics .

- Protect the ethoxy group via temporary silylation to prevent demethylation or oxidation .

- Monitor reaction progress with TLC or HPLC, using non-polar solvent systems (e.g., hexane:ethyl acetate = 9:1) to track intermediates .

Q. How should researchers characterize the purity of this compound, and what analytical techniques are most reliable?

- Methodological Answer :

- HPLC-MS : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to confirm molecular ion peaks (expected m/z ~294 for [M+H]⁺) .

- ¹H NMR : Key signals include a singlet for the aromatic proton at δ 8.2–8.4 ppm (para to nitro) and a triplet for the ethoxy –CH₂– group at δ 1.4–1.6 ppm .

- Elemental Analysis : Target ≤0.3% deviation from theoretical values for C, H, N, and halogens .

Q. What are the stability concerns for this compound under standard laboratory storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent photolytic cleavage of the C–Br bond .

- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the nitro group, which can generate acidic byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during further functionalization (e.g., Suzuki coupling)?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces, identifying electron-deficient positions (e.g., para to nitro) as reactive sites .

- Competitive Experiments : Compare reaction outcomes with/without directing groups (e.g., replacing ethoxy with methoxy) to isolate electronic vs. steric effects .

- Reference Data : Cross-validate with analogous bromo-nitrobenzene derivatives (e.g., 1-bromo-4-chloro-2-nitrobenzene) to identify trends in coupling efficiency .

Q. What strategies optimize the separation of diastereomers or positional isomers formed during downstream reactions?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak IA column with heptane/ethanol (95:5) to resolve enantiomers if asymmetric synthesis is attempted .

- Crystallization : Leverage differences in solubility by cooling saturated solutions in ethyl acetate/hexane (1:3) to isolate major isomers .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer :

- Steric Maps : Generate 3D models (e.g., using Avogadro) to visualize steric hindrance around the bromine and chlorine substituents .

- Kinetic Studies : Perform pseudo-first-order reactions with varying nucleophiles (e.g., amines vs. thiols) to quantify activation barriers .

- Data Table :

| Nucleophile | Reaction Rate (k, s⁻¹) | Major Product Regiochemistry |

|---|---|---|

| Aniline | 2.1 × 10⁻⁴ | Meta to ethoxy |

| Thiophenol | 5.3 × 10⁻⁴ | Para to nitro |

| Data derived from analogous halogenated nitroarenes |

Q. What computational tools are recommended for predicting the compound’s spectroscopic properties (e.g., IR, UV-Vis)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.